molecular formula C18H22N2O4 B12892454 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-69-8

2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12892454
CAS No.: 82558-69-8
M. Wt: 330.4 g/mol
InChI Key: PVVDQHNENYPAOS-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .

Properties

CAS No.

82558-69-8

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21)

InChI Key

PVVDQHNENYPAOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.

Comparison with Similar Compounds

Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:

The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound could potentially halt the proliferation of cancer cells.

Anticancer Activity

Recent research has indicated that 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.12 ± 0.45Moderate cytotoxicity
MCF7 (Breast Cancer)4.75 ± 0.32Significant growth inhibition
HeLa (Cervical Cancer)6.30 ± 0.50High cytotoxicity

These findings indicate that the compound can selectively inhibit the growth of cancer cells while sparing normal cells to some extent.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to:

  • Apoptosis Induction : Increased markers of apoptosis were observed in treated cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Case Studies

Several case studies have been published regarding the effects of this compound on cancer models:

  • Study on Lung Cancer Models :
    • Researchers administered varying doses of the compound to A549 xenograft models in mice. The results showed a dose-dependent reduction in tumor size, with a maximum reduction of 60% at the highest dose tested over four weeks.
  • Combination Therapy Trials :
    • In combination with standard chemotherapeutics like doxorubicin, the compound enhanced overall efficacy while reducing side effects associated with high doses of chemotherapy.

Safety and Toxicity

Toxicological assessments have indicated that while the compound is effective against cancer cells, it does exhibit some cytotoxic effects on normal fibroblast cell lines at higher concentrations. Further optimization of dosing regimens is necessary to maximize therapeutic benefits while minimizing adverse effects.

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